2-Ethenyl-6-phenyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one
Description
2-Ethenyl-6-phenyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one is a bicyclic heterocyclic compound featuring a benzoxazolone core fused with a dihydrofuran-like ring. The structure includes an ethenyl group at position 2 and a phenyl substituent at position 6, which confer distinct electronic and steric properties.
Properties
CAS No. |
833446-78-9 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-ethenyl-6-phenyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C15H13NO2/c1-2-14-16-15-12(17)8-11(9-13(15)18-14)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
InChI Key |
OMCBHWLQZNURPY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=C(O1)CC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-vinyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable phenyl-substituted acyl chloride to form an intermediate, which then undergoes cyclization to yield the desired benzoxazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-vinyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of epoxides or diols from the vinyl group.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
6-Phenyl-2-vinyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 6-Phenyl-2-vinyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their comparative attributes are discussed below:
2-Amino-6,7-dihydro-1,3-benzothiazol-4(5H)-one
- Structure: Benzothiazolone core with an amino group at position 2.
- Molecular Formula: C₇H₈N₂OS (vs. C₁₃H₁₃NO₂ for the target compound) .
- Key Differences: Heteroatom: Sulfur in the thiazole ring (vs. oxygen in benzoxazole), enhancing electron-withdrawing effects and altering reactivity. Substituents: Amino group (electron-donating) vs. ethenyl and phenyl (electron-withdrawing/mixed effects). Applications: Benzothiazoles are prevalent in medicinal chemistry (e.g., kinase inhibitors), while ethenyl/phenyl groups in the target compound may enable polymerization or covalent binding .
6,7-Dihydro-5H-cyclopenta[b]pyridine
- Structure : Cyclopentene-fused pyridine, synthesized via multi-step routes (e.g., condensation, ammoniation) .
- Key Differences :
- Ring System : Pyridine (nitrogen-containing) vs. benzoxazolone (oxygen-containing), leading to differences in basicity and hydrogen-bonding capacity.
- Synthetic Complexity : The target compound’s ethenyl and phenyl groups may require specialized coupling or protection strategies, unlike the cyclization-dominated synthesis of cyclopenta[b]pyridine .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Implications
Research Findings
Synthetic Challenges : Introducing the ethenyl and phenyl groups requires precise control to avoid side reactions, contrasting with the straightforward cyclization steps in cyclopenta[b]pyridine synthesis .
Pharmacological Potential: While benzothiazoles are established in drug design (e.g., antitumor agents), the target compound’s phenyl group may enhance blood-brain barrier penetration, suggesting neuroactive applications .
Biological Activity
2-Ethenyl-6-phenyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C15H13NO2
- Molecular Weight : 239.27 g/mol
- CAS Number : 71415654
- IUPAC Name : 2-Ethenyl-6-phenyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one
The biological activity of 2-Ethenyl-6-phenyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one is largely attributed to its interaction with various biological targets:
- Nicotinamide Phosphoribosyltransferase (NAMPT) Activation : This compound has been identified as a potent activator of NAMPT, an enzyme critical in the NAD+ salvage pathway. By enhancing NAMPT activity, it increases cellular NAD+ levels, which are essential for energy metabolism and cellular signaling pathways .
- Antimicrobial Activity : Preliminary studies indicate that benzoxazole derivatives exhibit antimicrobial properties. Specifically, compounds with similar structures have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of benzoxazole derivatives reported that several compounds demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for selected compounds are summarized in Table 1.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 50 |
| Compound B | Escherichia coli | 100 |
| Compound C | Candida albicans | 25 |
Cytotoxicity Studies
Research has also investigated the cytotoxic effects of benzoxazole derivatives on cancer cell lines. The results indicated varying levels of toxicity towards normal and cancer cells, suggesting potential as anticancer agents. The following table summarizes the IC50 values obtained from cell viability assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HepG2 (Liver) | 10 |
Case Studies and Research Findings
Recent investigations have highlighted the therapeutic potential of benzoxazole derivatives:
- Anticancer Activity : A study focused on a series of benzoxazole derivatives found that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
- Structure–Activity Relationship (SAR) : Research has established SAR for benzoxazole derivatives, indicating that modifications to the phenyl ring significantly influence biological activity. For instance, electron-donating groups enhance antimicrobial efficacy compared to electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
